N-([2,4'-bipyridin]-3-ylmethyl)-5-phenylisoxazole-3-carboxamide
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Overview
Description
N-([2,4’-bipyridin]-3-ylmethyl)-5-phenylisoxazole-3-carboxamide is a complex organic compound that features a bipyridine moiety linked to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-5-phenylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the coupling of 2,4’-bipyridine with an appropriate isoxazole derivative under controlled conditions. The reaction often employs catalysts such as palladium or nickel complexes to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes the optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-3-ylmethyl)-5-phenylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine moiety allows for substitution reactions, particularly at the nitrogen atoms, using halogenated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogenated compounds like bromoethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction could produce bipyridine derivatives with altered electronic properties .
Scientific Research Applications
N-([2,4’-bipyridin]-3-ylmethyl)-5-phenylisoxazole-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, affecting various biochemical pathways. This coordination can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for forming stable complexes with transition metals.
4,4’-Bipyridine: Another bipyridine derivative, commonly used in the synthesis of viologens and coordination polymers.
Isoxazole derivatives: Compounds containing the isoxazole ring, known for their diverse biological activities.
Uniqueness
N-([2,4’-bipyridin]-3-ylmethyl)-5-phenylisoxazole-3-carboxamide is unique due to its combination of bipyridine and isoxazole moieties, which confer distinct electronic and structural properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
5-phenyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c26-21(18-13-19(27-25-18)15-5-2-1-3-6-15)24-14-17-7-4-10-23-20(17)16-8-11-22-12-9-16/h1-13H,14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOHRPHJAGHBAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=C(N=CC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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